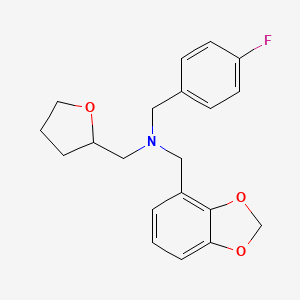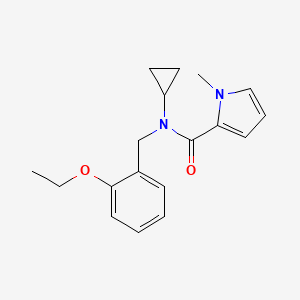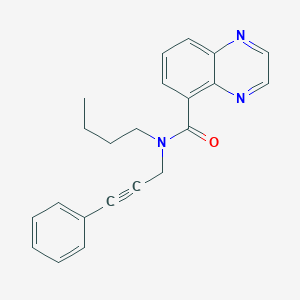![molecular formula C17H25N3O4 B5903261 N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)
N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a critical role in the regulation of protein degradation pathways within cells.
Mecanismo De Acción
MLN4924 exerts its effects through the inhibition of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like modifier that plays a critical role in the regulation of protein degradation pathways within cells. The inhibition of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide by MLN4924 leads to the accumulation of NEDD8 conjugates and subsequent activation of the CRL complex. This results in the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MLN4924 has been shown to have potent anti-cancer effects in preclinical studies. It has been demonstrated to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, including breast, prostate, and lung cancer. MLN4924 has also been shown to have synergistic effects with other chemotherapeutic agents, such as cisplatin and gemcitabine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MLN4924 is its specificity for N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide inhibition. This allows for the selective targeting of the CRL complex and subsequent degradation of oncogenic proteins. However, one limitation of MLN4924 is its potential toxicity, as it has been shown to induce DNA damage and cell cycle arrest in normal cells as well.
Direcciones Futuras
For research on MLN4924 include the development of more potent and selective inhibitors of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide, as well as the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the potential use of MLN4924 in combination with other chemotherapeutic agents warrants further investigation.
Métodos De Síntesis
MLN4924 is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of MLN4924 involves the reaction of 2-methoxyaniline with 3-bromo-3-oxopropionic acid ethyl ester. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the oxazinane ring. The final step involves the reaction of the oxazinane intermediate with N-(propargyloxycarbonyl) glycine to form MLN4924.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide by MLN4924 leads to the accumulation of NEDD8 conjugates and subsequent activation of the cullin-RING E3 ubiquitin ligase (CRL) complex. This results in the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth and proliferation.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3-[3-(oxazinan-2-yl)propanoylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-23-15-7-3-2-6-14(15)19-17(22)8-10-18-16(21)9-12-20-11-4-5-13-24-20/h2-3,6-7H,4-5,8-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHYNLVFIAFUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCNC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide](/img/structure/B5903192.png)

![2-[(2-chlorobenzyl)thio]-N-(3-ethoxy-2-hydroxypropyl)acetamide](/img/structure/B5903211.png)
![3-{[allyl(2-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903214.png)
![4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzonitrile](/img/structure/B5903218.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903238.png)
![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5903244.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine](/img/structure/B5903254.png)

amino]butan-1-ol](/img/structure/B5903290.png)
![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(methylthio)benzyl]urea trifluoroacetate](/img/structure/B5903300.png)